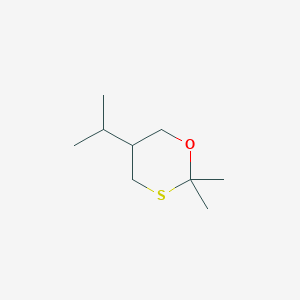

2,2-Dimethyl-5-isopropyl-1,3-oxathiane

Description

Properties

IUPAC Name |

2,2-dimethyl-5-propan-2-yl-1,3-oxathiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OS/c1-7(2)8-5-10-9(3,4)11-6-8/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKBXXXPZYYVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(SC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation of 1,3-Oxathiane 3,3-Dioxide

The most widely documented method begins with the lithiation of 1,3-oxathiane 3,3-dioxide. This precursor undergoes deprotonation at the 4-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. The resulting 4-lithio intermediate reacts with isopropyl iodide to introduce the isopropyl group, yielding 4-isopropyl-1,3-oxathiane 3,3-dioxide. Subsequent acid-catalyzed cyclization with hydrochloric acid (HCl) at room temperature facilitates ring closure, producing 2,2-dimethyl-5-isopropyl-1,3-oxathiane.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | 85% |

| Alkylation | Isopropyl iodide, THF, 0°C to RT | 78% |

| Cyclization | HCl (conc.), RT, 12 h | 92% |

This method’s efficiency hinges on precise temperature control during lithiation to prevent side reactions, such as over-alkylation or decomposition.

Acid-Catalyzed Equilibration

Transacetalisation Reactions

An alternative route involves transacetalisation between 1,3-dioxane and 1,3-oxathiane derivatives. For example, equilibration of 2,5-substituted 1,3-dioxane (47 ) and 1,3-oxathiane (48 ) derivatives in xylene at 80–120°C with acid catalysts (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>, or ion-exchange resins) yields 2,5-substituted 1,3-oxathianes (49 ) in 79–95% yields.

Catalytic Performance Comparison:

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| HCl (gas) | 80 | 79 |

| H<sub>2</sub>SO<sub>4</sub> (conc.) | 100 | 88 |

| KU-2 ion-exchange resin | 120 | 95 |

The KU-2 resin outperforms homogeneous acids due to its recyclability and reduced corrosivity.

Tandem [4+2] Cycloaddition–Elimination

Cycloaddition with Styryl Derivatives

A less common but mechanistically intriguing approach employs 4,4-dimethyl-2-styryl-1,3-oxathiane in a tandem [4+2] cycloaddition–elimination reaction. This method, while yielding the target compound, is limited by the availability of styryl precursors and moderate yields (50–65%).

Byproduct Management and Optimization

Side Reactions in Lithiation Routes

The lithiation pathway occasionally produces 2-acetyl-1,3-oxathiane (67 ) as a byproduct (16% yield) when trimethyllead acetate is used. Mitigation strategies include:

-

Lowering reaction temperatures to -90°C during lithiation.

-

Using anhydrous conditions to prevent hydrolysis of intermediates.

Solvent Effects

Polar aprotic solvents like THF enhance lithiation efficiency, while non-polar solvents (e.g., benzene) favor transacetalisation equilibria.

Industrial Scalability Challenges

Despite high laboratory yields, industrial production remains limited due to:

-

High catalyst costs for ion-exchange resins.

-

Safety concerns with n-BuLi handling at scale.

Recent advances in flow chemistry may address these issues by enabling continuous lithiation and quenching processes.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-isopropyl-1,3-oxathiane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized by reagents such as m-chloroperoxybenzoic acid.

Substitution: It can participate in substitution reactions with electrophiles, leading to the formation of γ-hydroxy ketones.

Common Reagents and Conditions:

Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.

Substitution: Electrophiles are used in substitution reactions, often under mild conditions.

Major Products Formed:

γ-Hydroxy Ketones: Formed during substitution reactions with electrophiles.

Scientific Research Applications

Chemical Properties and Structure

2,2-Dimethyl-5-isopropyl-1,3-oxathiane is an organosulfur heterocyclic compound. Its molecular formula is , and it features a five-membered ring containing sulfur and oxygen atoms. The compound's structure contributes to its distinctive olfactory characteristics, making it suitable for various applications.

Perfumery Applications

The primary application of this compound lies in the fragrance industry . It is utilized as a perfuming agent due to its complex odor profile which can enhance the overall fragrance composition.

Odor Profile:

- Characteristics: The compound exhibits herbaceous, green, and natural notes that can be blended with other fragrances to create unique scent profiles.

- Concentration Usage: It can be used in concentrations ranging from 0.01% to 5%, depending on the desired intensity of the fragrance effect .

Applications in Products:

- Fine Perfumery: Used in perfumes and colognes to achieve novel olfactory effects.

- Functional Perfumery: Incorporated into personal care products such as soaps, shampoos, deodorants, and cleaning products .

Flavoring Applications

In addition to its use in perfumery, this compound serves as a flavoring agent in food and beverages.

Flavor Characteristics:

- The compound imparts unique flavors that can enhance food products. It is particularly noted for its ability to provide ripe fruit flavors in confectioneries and beverages .

Usage Examples:

- Food Products: Utilized in frozen dairy items at concentrations around 0.1 ppm and in non-alcoholic beverages at approximately 0.05 ppm .

Research Findings and Case Studies

Recent studies have focused on the sensory properties of stereoisomers of oxathiane compounds, including this compound.

Case Study Insights:

A study published in April 2022 examined the configurations and sensory properties of various stereoisomers of oxathianes. The findings indicated that different isomers exhibit distinct olfactory characteristics that can be leveraged for targeted applications in both perfumery and flavoring industries .

Data Summary Table

| Application Area | Product Type | Concentration Range | Notable Characteristics |

|---|---|---|---|

| Perfumery | Fine perfumes | 0.01% - 5% | Herbaceous, green notes |

| Functional products | Varies | Enhances scent in soaps, shampoos | |

| Flavoring | Food & beverages | 0.05% - 0.1 ppm | Ripe fruit flavors |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane involves its interaction with various molecular targets and pathways. For example, its oxidation by m-chloroperoxybenzoic acid leads to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

Substituent positions and steric effects significantly influence the conformational preferences and chemical properties of 1,3-oxathianes:

Aroma and Sensory Properties

The position and type of substituents critically affect odor thresholds and flavor contributions:

MPO is a key aroma compound in passion fruit and wine, with a low odor threshold (7.1 μg/L), whereas simpler derivatives like 2-methyl-1,3-oxathiane lack significant sensory impact .

Key Research Findings

Substituent Position Dictates Conformation : Methyl groups at position 2 stabilize chair conformations, while bulkier substituents (e.g., isopropyl at position 5) may induce steric strain, altering reactivity .

Stereochemistry Impacts Odor : Cis-isomers of MPO are sensorially active, whereas trans-isomers are inert, highlighting the importance of chiral synthesis in flavor chemistry .

Dynamic Equilibration : Ring-chain tautomerism in trimethyl derivatives underscores the need for controlled reaction conditions to isolate specific isomers .

Biological Activity

2,2-Dimethyl-5-isopropyl-1,3-oxathiane is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 745825-60-9 |

| Molecular Formula | C10H20OS |

| Molecular Weight | 188.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)C1(OCC(C)C)CCS1 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that compounds containing oxathiane rings often possess antioxidant properties. The antioxidant activity can be evaluated using methods such as DPPH radical scavenging assays. For instance, the compound's ability to scavenge free radicals could be quantitatively assessed, potentially revealing its efficacy in reducing oxidative stress in biological systems .

Cytotoxicity and Antiproliferative Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity can be measured using MTT assays or similar methodologies to determine cell viability post-treatment. The mechanism may involve apoptosis induction through pathways that lead to cellular stress responses .

The biological activity of this compound can be attributed to its interaction with biomolecules:

- Nucleophilic Reactions : The sulfur atom in the oxathiane structure may act as a nucleophile, participating in reactions with electrophilic species within cells.

- Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce oxidative damage to cellular components such as DNA and proteins.

- Cell Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis, although specific pathways remain to be elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications for drug development:

- Anticancer Activity : In vitro studies demonstrate that derivatives of oxathiane compounds can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

- Antioxidant Studies : A comparative analysis of antioxidant activities revealed that oxathiane derivatives showed significant free radical scavenging abilities, correlating with their structural features .

- Pharmacological Applications : The potential therapeutic applications of this compound include its use as an antimicrobial agent and in the development of novel drugs targeting oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural elucidation of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane, particularly in natural product extracts?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for preliminary identification with nuclear magnetic resonance (NMR) spectroscopy for stereochemical resolution. For crystalline samples, X-ray crystallography using SHELXL (via the SHELX system) is critical for precise atomic coordinate determination . In natural matrices (e.g., Passiflora edulis), solid-phase microextraction (SPME) paired with chiral columns can isolate enantiomers, as stereochemistry significantly impacts flavor profiles .

Q. How can researchers distinguish this compound from structurally similar oxathianes in synthetic mixtures?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to differentiate molecular formulas and isotopic patterns. For isomers (e.g., cis/trans or positional variants), use retention indices in GC coupled with polarizable columns (e.g., DB-Wax) to resolve subtle polarity differences. Cross-validate with 2D NMR techniques (COSY, HSQC) to assign substituent positions unambiguously .

Q. What are the primary natural sources of this compound, and how does its concentration vary across matrices?

- Methodological Answer : The compound occurs in yellow passion fruit (Passiflora edulis), pineapple, whisky, and white wines. Quantify concentrations using stable isotope dilution analysis (SIDA) with deuterated internal standards. For plant tissues, hydrodistillation followed by GC-FID provides reproducible quantification, with reported concentrations ranging from 0.2 ppm (wines) to 1.5 ppm (passion fruit pulp) .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the toxicological thresholds of this compound in mammalian models?

- Methodological Answer : Follow OECD Guideline 408 for 90-day subchronic toxicity studies. Administer doses via oral gavage in corn oil (0.44 mg/kg bw/day demonstrated as a NOAEL in rats). Monitor hematological parameters (hemoglobin, leukocyte counts) and histopathology of liver/kidney tissues. Use ANOVA with post-hoc Tukey tests to differentiate treatment effects from controls .

Q. How do stereochemical variations (e.g., cis/trans isomers) influence the flavor-enhancing properties of this compound in food systems?

- Methodological Answer : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and evaluate sensory thresholds using human panelists. The (2R,4S)-configuration (cis-tropathiane) exhibits a lower odor threshold (0.8 ng/L in air) compared to trans-isomers, attributed to differential binding to olfactory receptors . For in vitro validation, use HEK293 cells expressing OR1A1 receptors and calcium imaging to quantify activation ratios.

Q. What analytical challenges arise in detecting this compound in complex food matrices, and how can they be mitigated?

- Methodological Answer : Matrix interference (e.g., from terpenes in fruits) necessitates multidimensional separation via GC×GC-TOFMS. For oxidized byproducts, derivatize with BSTFA prior to GC-MS. Validate recovery rates (≥85%) using spiked samples and standard addition curves. In beverages (e.g., whisky), employ headspace-SPME to avoid ethanol-induced ionization suppression .

Q. How can computational methods predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use in silico tools like Meteor (Lhasa Limited) to model phase I/II metabolism. Key pathways include S-oxidation to sulfoxides and CYP450-mediated hydroxylation. Validate predictions with in vitro hepatocyte assays (e.g., human HepaRG cells) and UPLC-HRMS metabolite profiling. Compare results to structurally related oxathianes (e.g., 2-methyl-4-propyl-1,3-oxathiane) to identify conserved biotransformations .

Data Contradictions and Resolution

Q. Discrepancies in reported NOAEL values for oxathianes: How should researchers reconcile conflicting toxicological data?

- Methodological Answer : The NOAEL for 2-methyl-4-propyl-1,3-oxathiane (0.44 mg/kg bw/day) conflicts with older studies due to improved detection limits. Re-evaluate historical data using benchmark dose (BMD) modeling and adjust for modern exposure metrics (e.g., aggregate daily intake). Cross-reference with EFSA’s flavouring group evaluations to harmonize risk assessments .

Q. Why do some studies report divergent enantiomeric ratios of this compound in natural vs. synthetic sources?

- Methodological Answer : Natural enantiomeric excess (e.g., 85% (2R,4S) in passion fruit ) arises from enzyme-mediated biosynthesis, while synthetic routes (e.g., acid-catalyzed cyclization) yield racemic mixtures. Resolve discrepancies by standardizing extraction protocols (e.g., cold-press vs. heated distillation) and verifying synthetic conditions (catalyst purity, solvent polarity) .

Methodological Best Practices

- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) to model disorder in isopropyl groups .

- Toxicology : Use longitudinal mixed-effects models to account for inter-individual variability in toxicity studies .

- Sensory Analysis : Apply temporal check-all-that-apply (TCATA) methods to map flavor perception dynamics in human panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.